"Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- chemical properties"
"Ethanone, 1-(1-ethenyl-1H-indol-3-yl)- chemical properties"
Synthesis, Reactivity, and Applications in Material Science & Medicinal Chemistry
Executive Summary
1-(1-Ethenyl-1H-indol-3-yl)ethanone (commonly 1-vinyl-3-acetylindole ) is a bifunctional indole derivative characterized by an electron-withdrawing acetyl group at the C3 position and a reactive vinyl group at the N1 position. This unique "push-pull" electronic architecture—where the nitrogen lone pair donates density to the vinyl group while the acetyl group withdraws density from the indole core—makes it a valuable monomer for functional polymers and a versatile intermediate in organic synthesis.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed for researchers in drug discovery and polymer science.
Molecular Architecture & Physicochemical Profile[1]
The compound integrates the stability of the indole aromatic system with two distinct reactive handles.
Chemical Identity:
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IUPAC Name: 1-(1-Ethenyl-1H-indol-3-yl)ethanone
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Common Names: 1-Vinyl-3-acetylindole; N-Vinyl-3-acetylindole
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Molecular Formula: C₁₂H₁₁NO
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Molecular Weight: 185.22 g/mol
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Structural Features:
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N-Vinyl Group (Enamine-like): Susceptible to cationic polymerization, radical polymerization, and acid-catalyzed hydrolysis.
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C3-Acetyl Group: Deactivates the indole ring toward electrophilic aromatic substitution (EAS) but activates the C2 position for nucleophilic attack or directed lithiation.
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Predicted Physicochemical Properties:
| Property | Value / Description | Note |
|---|---|---|
| Physical State | Solid (Crystalline) | Based on 3-acetylindole analogs. |
| Melting Point | 110–130 °C (Predicted) | Lower than parent 3-acetylindole (191°C) due to loss of H-bonding. |
| Solubility | Soluble in DCM, DMSO, Acetone | Poor water solubility. |
| Stability | Acid-sensitive | N-Vinyl group hydrolyzes to acetaldehyde + indole. |
Synthetic Pathways[2][3][4]
The synthesis of 1-vinyl-3-acetylindole typically proceeds via the functionalization of the parent 3-acetylindole. Direct acetylation of N-vinylindole is difficult due to the sensitivity of the vinyl group; therefore, N-vinylation of 3-acetylindole is the preferred route.
Protocol A: Copper-Catalyzed N-Vinylation (Modern Standard)
This method utilizes a modified Ullmann coupling, offering high yields and mild conditions compared to classical high-pressure acetylene methods.
Reagents:
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Substrate: 3-Acetylindole (1.0 equiv)
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Vinylation Agent: Vinyl bromide (1.2 equiv) or Vinyl triflate
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Catalyst: CuI (10 mol%)
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Ligand: N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)
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Base: K₃PO₄ (2.0 equiv)
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Solvent: Toluene or 1,4-Dioxane
Step-by-Step Methodology:
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Inert Atmosphere: Purge a Schlenk tube with argon.
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Loading: Add 3-acetylindole, CuI, and K₃PO₄.
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Solvation: Add dry toluene, followed by the vinyl bromide (solution in THF) and DMEDA.
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Reaction: Seal the tube and heat to 90–110 °C for 12–24 hours. Monitor by TLC (Target R_f will be higher than starting material due to loss of N-H polarity).
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Workup: Cool to RT, filter through a celite pad to remove inorganic salts.
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Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Base-Mediated Acetylene Addition (Industrial)
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Reagents: Acetylene gas, KOH, DMSO (superbase system).
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Mechanism: The acetyl group increases the acidity of the N-H bond, facilitating deprotonation by KOH. The resulting indolyl anion attacks the acetylene.
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Note: Requires high-pressure equipment (autoclave) and strict safety protocols for acetylene handling.
Reactivity & Mechanistic Insights[5]
The reactivity of 1-(1-ethenyl-1H-indol-3-yl)ethanone is defined by the competition between the polymerizable vinyl group and the electrophilic acetyl group.
4.1 Polymerization (Materials Science)
The N-vinyl group allows the compound to serve as a monomer for Poly(N-vinylindoles) .[1]
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Cationic Polymerization: Initiated by Lewis acids (e.g., BF₃·OEt₂). The electron-rich nitrogen stabilizes the carbocation intermediate.
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Radical Polymerization: Initiated by AIBN or Benzoyl Peroxide. The bulky indole side chain confers high glass transition temperatures (Tg) and potential semiconducting properties to the resulting polymer.
4.2 Acid-Catalyzed Hydrolysis
The N-vinyl group is an enamine equivalent. In the presence of aqueous acid, it rapidly hydrolyzes.
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Pathway: Protonation of the vinyl
-carbon Iminium ion formation Nucleophilic attack by water Cleavage to 3-acetylindole and acetaldehyde . -
Implication: Reactions involving this compound must be conducted under neutral or basic conditions.
4.3 C2-Lithiation (Directed Ortho Metalation)
While the acetyl group usually directs metalation, the N-vinyl group can also serve as a directing group or a blocking group.
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Reaction: Treatment with t-BuLi at -78°C can selectively lithiate the C2 position.
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Utility: This allows for the introduction of electrophiles (halogens, alkyls) at C2, creating 1,2,3-trisubstituted indoles.
Visualization: Synthesis & Reactivity Logic
The following diagram illustrates the synthetic flow and the divergent reactivity pathways of the molecule.
Figure 1: Synthetic pathway from 3-acetylindole and divergent reactivity profiles (Polymerization vs. Hydrolysis).
Applications in Drug Discovery & Materials
6.1 Functional Polymers
Poly(N-vinylindoles) are studied for their photoconductive properties . The 3-acetyl substituent modifies the band gap of the polymer compared to unsubstituted poly(N-vinylindole), potentially enhancing charge transfer efficiency in organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs).
6.2 Medicinal Chemistry Intermediate
The compound serves as a "masked" indole.
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Protection: The vinyl group protects the N1 position during harsh transformations of the acetyl group (e.g., Grignard addition to the ketone).
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Deprotection: The vinyl group can be removed (via hydrolysis or oxidative cleavage) to reveal the free N-H indole after the C3 side chain has been elaborated.
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Scaffold Construction: Used in [3+2] cycloadditions to form complex fused ring systems found in alkaloids.
References
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Synthesis of N-vinyl indoles via Cu-catalyzed coupling
- Title: A mild cross-coupling reaction to access several N-alkenyl-substituted indoles.
- Source: ResearchGate / Organic Letters (Analogous methodology).
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URL:[Link]
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Polymerization of N-vinyl monomers
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General Reactivity of 3-Acetylindoles
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Acetylene Chemistry in Synthesis
